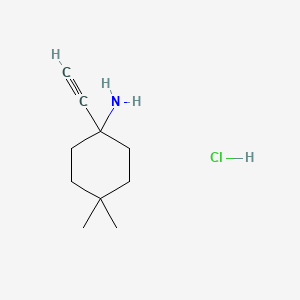
Tert-butyl (5-methyl-2-oxo-1,2-dihydropyrimidin-4-YL)carbamate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
tert-Butyl N-(5-methyl-2-oxo-1,2-dihydropyrimidin-4-yl)carbamate: is a chemical compound that belongs to the class of carbamates It is characterized by the presence of a tert-butyl group attached to a carbamate moiety, which is further linked to a pyrimidine ring
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-(5-methyl-2-oxo-1,2-dihydropyrimidin-4-yl)carbamate typically involves the reaction of tert-butyl carbamate with a suitable pyrimidine derivative. One common method involves the use of tert-butyl carbamate and 5-methyl-2-oxo-1,2-dihydropyrimidine-4-carboxylic acid. The reaction is usually carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an organic solvent such as dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification to obtain the desired product .
Industrial Production Methods: Industrial production of tert-butyl N-(5-methyl-2-oxo-1,2-dihydropyrimidin-4-yl)carbamate may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis .
化学反应分析
Types of Reactions: tert-Butyl N-(5-methyl-2-oxo-1,2-dihydropyrimidin-4-yl)carbamate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to yield reduced derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the tert-butyl group or the carbamate moiety can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at room temperature or slightly elevated temperatures.
Reduction: Lithium aluminum hydride, sodium borohydride; reactions are usually performed in dry solvents such as tetrahydrofuran (THF) or diethyl ether under inert atmosphere.
Substitution: Various nucleophiles such as amines, alcohols, or thiols; reactions are conducted in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at moderate temperatures.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized pyrimidine derivatives, while reduction can produce reduced carbamate compounds .
科学研究应用
Chemistry: tert-Butyl N-(5-methyl-2-oxo-1,2-dihydropyrimidin-4-yl)carbamate is used as a building block in organic synthesis. It serves as a precursor for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: In biological research, this compound is utilized in the study of enzyme inhibitors and receptor modulators. It can be used to investigate the interactions between small molecules and biological targets, aiding in the development of new therapeutic agents.
Medicine: The compound has potential applications in medicinal chemistry, particularly in the design and synthesis of novel drugs. Its structural features make it a valuable scaffold for the development of inhibitors targeting specific enzymes or receptors involved in various diseases.
Industry: In the industrial sector, tert-butyl N-(5-methyl-2-oxo-1,2-dihydropyrimidin-4-yl)carbamate is employed in the production of specialty chemicals and materials. It can be used in the formulation of coatings, adhesives, and polymers with specific properties .
作用机制
The mechanism of action of tert-butyl N-(5-methyl-2-oxo-1,2-dihydropyrimidin-4-yl)carbamate involves its interaction with molecular targets such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity by blocking substrate access or altering the enzyme’s conformation. In receptor modulation, the compound may act as an agonist or antagonist, influencing the receptor’s signaling pathways and downstream effects. The specific molecular targets and pathways involved depend on the biological context and the compound’s structural features .
相似化合物的比较
tert-Butyl carbamate: A simpler carbamate derivative used in similar applications but with different reactivity and properties.
N-Boc-ethylenediamine: Another carbamate compound with applications in organic synthesis and medicinal chemistry.
tert-Butyl N-(2-oxoethyl)carbamate: A related compound with a different substitution pattern on the pyrimidine ring.
Uniqueness: tert-Butyl N-(5-methyl-2-oxo-1,2-dihydropyrimidin-4-yl)carbamate is unique due to its specific substitution on the pyrimidine ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for specialized applications in research and industry .
属性
分子式 |
C10H15N3O3 |
|---|---|
分子量 |
225.24 g/mol |
IUPAC 名称 |
tert-butyl N-(5-methyl-2-oxo-1H-pyrimidin-6-yl)carbamate |
InChI |
InChI=1S/C10H15N3O3/c1-6-5-11-8(14)12-7(6)13-9(15)16-10(2,3)4/h5H,1-4H3,(H2,11,12,13,14,15) |
InChI 键 |
JPIRMDIWLYRJHD-UHFFFAOYSA-N |
规范 SMILES |
CC1=C(NC(=O)N=C1)NC(=O)OC(C)(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-[(4-{2-[(6-chloropyridin-3-yl)amino]-1,3-thiazol-4-yl}phenyl)methyl]-N-methylacetamide](/img/structure/B13482667.png)
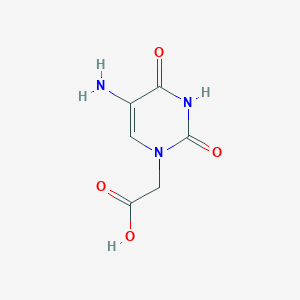


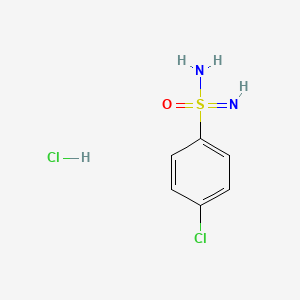
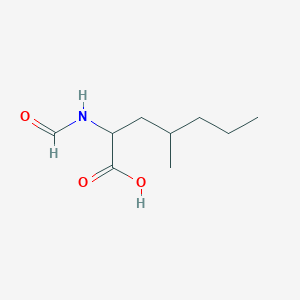
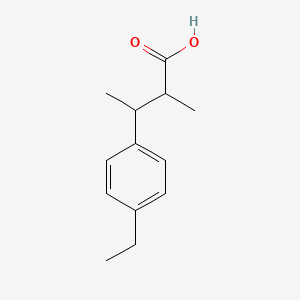

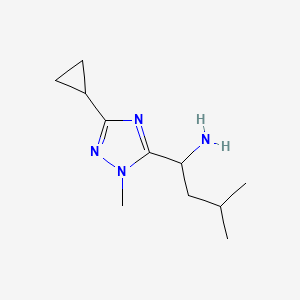
![lithium(1+) 3-oxo-2H,3H,5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyridine-8-carboxylate](/img/structure/B13482729.png)
![(2S)-2-amino-N-[(3S)-2,6-dioxopiperidin-3-yl]propanamide;2,2,2-trifluoroacetic acid](/img/structure/B13482733.png)
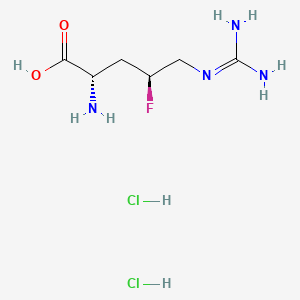
![N-methyl-N-[(1-methylpiperidin-4-yl)methyl]carbamoyl chloride hydrochloride](/img/structure/B13482751.png)
